molecular formula C16H13N7O2 B12382135 Herbicide safener-2

Herbicide safener-2

Cat. No.: B12382135
M. Wt: 335.32 g/mol
InChI Key: IRVTYNBSIXFQPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of herbicide safener-2 involves a series of chemical reactions. One common method includes the reaction of 1-diphenylethylene with chloro glyoxylic acid oxime ethyl esters in the presence of methylene dichloride and sodium bicarbonate. The reaction mixture is refluxed at 45-48°C for several hours, followed by acidification with dilute hydrochloric acid to isolate the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Herbicide safener-2 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Herbicide safener-2 exerts its effects by enhancing the expression of protective enzymes in crop plants. These enzymes, such as glutathione S-transferases and cytochrome P450 monooxygenases, play a crucial role in metabolizing and detoxifying herbicides. The safener activates specific gene expression pathways, leading to increased enzyme activity and reduced herbicide toxicity .

Properties

Molecular Formula

C16H13N7O2

Molecular Weight

335.32 g/mol

IUPAC Name

3-methyl-5-phenyl-N'-(7H-purin-6-yl)-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C16H13N7O2/c1-9-11(13(25-23-9)10-5-3-2-4-6-10)16(24)22-21-15-12-14(18-7-17-12)19-8-20-15/h2-8H,1H3,(H,22,24)(H2,17,18,19,20,21)

InChI Key

IRVTYNBSIXFQPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)NNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4

Origin of Product

United States

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